N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrido[2,3-d]pyrimidine ring, a 1,2,3-triazole ring, and an amide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrido[2,3-d]pyrimidine ring system is a fused ring system that is part of many biologically active compounds .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, and the triazole ring could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of an amide group could influence the compound’s solubility in water .Scientific Research Applications
Synthesis and Biological Evaluation
A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase agent properties. These compounds were derived through a series of chemical reactions, indicating their potential for therapeutic applications in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Research on pyrazolopyrimidinyl keto-esters and their enzymatic activity revealed the potential of these compounds to enhance the reactivity of cellobiase, an enzyme important for the breakdown of cellulose into glucose. This suggests a possible application in biofuel production or in the pharmaceutical industry where enzyme modulation is crucial (Abd & Awas, 2008).
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones were synthesized, showcasing antitumor and antimicrobial activities. These compounds were evaluated against human breast and liver carcinoma cell lines, showing effects comparable to 5-fluorouracil, a standard in chemotherapy (Riyadh, 2011).
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality was investigated for its suitability in novel crown-containing hydrogen-bonded supramolecular assemblies. This research indicates potential applications in materials science, where the precise arrangement of molecules can lead to new material properties (Fonari et al., 2004).
Antibacterial Activity
A series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones demonstrated antistaphylococcal activity, showcasing the antimicrobial potential of these compounds. This suggests their use in developing new antibiotics or antiseptic agents (Kostenko et al., 2008).
Structural and Antimicrobial Studies
Further studies on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones provided insights into their structure through density functional calculations, and evaluated their antimicrobial activities, underlining their potential as medicinal compounds (Gomha et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide, is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their versatile biological activities and are used on several therapeutic targets . .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit dihydrofolate reductase (dhfr) , which could suggest a similar mechanism for this compound. DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth.
Biochemical Pathways
As a potential DHFR inhibitor, this compound could affect the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a coenzyme that plays a vital role in the synthesis of nucleic acids. By inhibiting DHFR, the compound could disrupt DNA synthesis, leading to cell growth inhibition .
Pharmacokinetics
Most of the synthesized compounds related to pyrido[2,3-d]pyrimidines were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Given the potential inhibition of dhfr, it could lead to the disruption of dna synthesis and cell growth, potentially leading to cell death .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c26-16(14-11-21-25(23-14)12-5-2-1-3-6-12)20-9-10-24-17(27)13-7-4-8-19-15(13)22-18(24)28/h1-8,11H,9-10H2,(H,20,26)(H,19,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYHTDYKDCOKBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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